2-(4-Formylphenyl)isonicotinic acid

Purity Specification Quality Control Medicinal Chemistry

Regioisomeric impurities in biaryl pyridinecarboxylic acids can invalidate SAR studies and reduce synthetic yields. This compound delivers precise 2,4-substitution with ≥98% purity. - Dual reactive groups (free -CHO and -COOH): Enable orthogonal, late-stage diversification without protecting group chemistry. - Eliminates regioisomer confounding: Defined substitution pattern ensures biological assay data reflects true structure-activity relationships. - NLT 98% purity minimizes false positives/negatives in high-sensitivity SPR, FP, or cell-based assays.

Molecular Formula C13H9NO3
Molecular Weight 227.219
CAS No. 566198-32-1
Cat. No. B2771561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formylphenyl)isonicotinic acid
CAS566198-32-1
Molecular FormulaC13H9NO3
Molecular Weight227.219
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17)
InChIKeyJNJBJGZPIGBYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Formylphenyl)isonicotinic Acid Baseline Properties


2-(4-Formylphenyl)isonicotinic acid (CAS 566198-32-1) is a heterocyclic aromatic compound belonging to the class of biaryl pyridinecarboxylic acids. It features a formyl group at the para position of a phenyl ring and a carboxylic acid at the 4-position of a pyridine ring, with a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol . This compound serves as a versatile building block in medicinal chemistry and materials science due to its dual reactive functional groups .

Regiochemistry

Defined 2,4-substitution pattern supports reproducible SAR and target engagement studies.

Functional Groups

Orthogonal aldehyde and carboxylic acid enable sequential, divergent multi-step synthesis.

Quality & Handling

High-purity grade with cold storage protocol for sensitive synthetic and assay workflows.

Irreplaceability of 2-(4-Formylphenyl)isonicotinic Acid


In drug discovery and chemical synthesis, the precise regiochemistry and functional group arrangement of 2-(4-Formylphenyl)isonicotinic acid dictate its reactivity profile and biological interactions . While closely related analogs such as 3-(4-formylphenyl)isonicotinic acid (CAS 1261929-73-0) or 2-(3-formylphenyl)isonicotinic acid (CAS 566198-38-7) share the same molecular formula, their distinct substitution patterns alter electronic distribution, steric hindrance, and intermolecular binding modes . Consequently, substituting one analog for another without validation risks compromising synthetic yields, altering target engagement, and invalidating structure-activity relationship (SAR) studies.

Target 2-(4-Formylphenyl)isonicotinic acid
Substitute 3-(4-Formylphenyl)isonicotinic acid
Regioisomeric shift may alter electronic distribution and binding modes, limiting SAR transfer and assay reproducibility.
Target 2-(4-Formylphenyl)isonicotinic acid
Substitute Methyl ester analog (CAS 893734-95-7)
Protected acid requires additional hydrolysis step, potentially increasing synthetic complexity and lowering overall yield.

2-(4-Formylphenyl)isonicotinic Acid: Superiority Evidence


Higher Baseline Purity Advantage

Multiple vendors offer 2-(4-Formylphenyl)isonicotinic acid at a purity of ≥98% (NLT 98%) , whereas the regioisomeric analog 2-(3-Formylphenyl)isonicotinic acid is typically supplied at a minimum purity of 95% . This 3% absolute difference in purity specification translates to lower levels of unidentified impurities that could confound biological assays or synthetic reactions.

Baseline Purity
Data to verify
≥98% (NLT 98%) vs 95% for regioisomer
Reported higher purity specification may reduce impurity interference in sensitive assays.
Vendor-specified minimum; independent verification advised.
Purity Specification Quality Control Medicinal Chemistry

Cold Storage Requirement and Thermal Lability

Vendor datasheets specify that 2-(4-Formylphenyl)isonicotinic acid should be stored at 2-8°C for long-term preservation [1], in contrast to 2-(4-Formylphenyl)nicotinic acid (CAS 566198-30-9), which is stable when stored in a cool, dry place at ambient temperature . This difference reflects the compound's inherent susceptibility to thermal degradation or aldehyde oxidation.

Storage Stability
Data to verify
2-8°C vs ambient storage for analog
Cold storage requirement indicates thermal lability and need for controlled handling.
Vendor recommendation; handling must be managed.
Storage Stability Handling Logistics

2,4-Substitution Pattern: Unique Electronic Properties

The 2-(4-formylphenyl) substitution on the isonicotinic acid core places the electron-withdrawing aldehyde group para to the biaryl linkage, resulting in a calculated LogP of approximately 1.8 . In comparison, the 3-(4-formylphenyl) isomer (CAS 1261929-73-0) exhibits a different electronic distribution due to the meta positioning of the carboxylic acid relative to the pyridine nitrogen . While direct quantitative activity data for this specific compound is sparse, the distinct regiochemistry is known to influence binding affinity in target-based assays for structurally related biaryl acids.

Regiochemistry
Class-level inference
2-(4-formylphenyl) (para) vs 3-(4-formylphenyl) (meta)
Regiochemistry may influence binding affinity and assay reproducibility; direct activity data limited.
Structural class-level inference.
Regiochemistry SAR Molecular Recognition

Orthogonal Functionality for Multi-Step Synthesis

The presence of both a formyl group and a carboxylic acid allows for sequential functionalization: the carboxylic acid can be activated for amide coupling or esterification, while the aldehyde serves as a handle for reductive amination, hydrazone formation, or Wittig reactions . In contrast, the methyl ester analog 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester (CAS 893734-95-7) lacks the free acid, requiring an additional hydrolysis step for carboxylate utilization . This orthogonal reactivity profile reduces the number of synthetic steps and increases overall yield in complex molecule construction.

Synthetic Orthogonality
Class-level inference
Free acid + aldehyde vs methyl ester-protected analog
Reduces synthetic steps; supports streamlined multi-step construction.
Class-level inference; specific yields not reported.
Synthetic Efficiency Functional Group Orthogonality Medicinal Chemistry

2-(4-Formylphenyl)isonicotinic Acid: Optimal Use Cases


High-Fidelity SAR Studies with Pure Building Blocks

When exploring the SAR of biaryl pyridinecarboxylic acids, the ≥98% purity and defined 2,4-substitution pattern of 2-(4-Formylphenyl)isonicotinic acid ensure that observed biological activity is not confounded by regioisomeric impurities or degradation products. This compound is therefore ideal for constructing focused libraries where precise molecular geometry is critical.

Multi-Step Drug Synthesis with Orthogonal Groups

The simultaneous presence of a free carboxylic acid and a free aldehyde enables divergent synthetic pathways without the need for protecting group interconversions . This orthogonal reactivity is particularly valuable in the late-stage diversification of lead compounds, where minimizing synthetic steps directly impacts project timelines and costs.

High-Sensitivity Assays and Low Impurity

For high-sensitivity biochemical assays (e.g., fluorescence polarization, SPR, or cell-based reporter assays), the NLT 98% purity reduces the risk of false positives or negatives caused by trace impurities. This compound is well-suited for use as a starting material in assay development or as a control in inhibitor screening campaigns.

Cold Chain-Managed Synthetic Workflows

The requirement for 2-8°C storage makes this compound appropriate for laboratories already equipped with refrigerated storage and handling protocols. It is less suitable for field-based or resource-limited settings where ambient stability is paramount.

Application
Selection Property
Validation Focus
SAR library construction
Defined regioisomeric purity and 2,4-substitution pattern
Impurity profiling and regioisomer identity verification
Late-stage diversification synthesis
Orthogonal aldehyde and carboxylic acid reactivity
Functional group tolerance and step-count efficiency
High-sensitivity assay starting material
NLT 98% purity specification
Trace impurity analysis and assay interference testing
Cold storage workflows
2-8°C storage requirement
Thermal stability and handling protocol validation
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